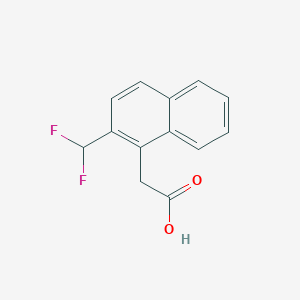
8-Chloro-3-isopropyl-2-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-クロロ-3-イソプロピル-2-メチルキノリン-4-オールは、分子式C13H14ClNO、分子量235.71 g/molの化学化合物です 。この化合物はキノリンファミリーに属し、化学、生物学、医学など、さまざまな分野で多様な生物活性と用途を持つことで知られています。
準備方法
8-クロロ-3-イソプロピル-2-メチルキノリン-4-オールの合成は、いくつかのステップを伴います。一般的な合成ルートの1つは、8-クロロキノリンをイソプロピルマグネシウムブロミドと反応させた後、メチル化し、続いて加水分解を行うことです 。反応条件は通常、テトラヒドロフラン(THF)などの溶媒と、ヨードメタンや水などの試薬を使用することを伴います。工業生産方法は異なる場合がありますが、一般的には大規模生産のために最適化された同様の合成ルートに従います。
化学反応の分析
8-クロロ-3-イソプロピル-2-メチルキノリン-4-オールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、酸化状態の異なるキノリン誘導体を生成します。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、還元されたキノリン誘導体を生成します。
置換: 求核置換反応は、クロロ基で起こることがあり、アミンやチオールなどの求核剤が塩素原子と置き換わり、新しい誘導体を形成します.
科学研究における用途
8-クロロ-3-イソプロピル-2-メチルキノリン-4-オールは、いくつかの科学研究において用途があります。
化学: さまざまな有機化合物や医薬品の合成における中間体として使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性を研究されています。
医学: さまざまな病気の治療薬としての可能性を探るための研究が進行中です。
科学的研究の応用
8-Chloro-3-isopropyl-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
8-クロロ-3-イソプロピル-2-メチルキノリン-4-オールの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を阻害し、さまざまな生物学的効果をもたらします。たとえば、細菌のDNA複製またはタンパク質合成を阻害することで、細菌の増殖を阻害する可能性があります .
類似化合物との比較
8-クロロ-3-イソプロピル-2-メチルキノリン-4-オールは、次のキノリン誘導体と比較することができます。
クロロキン: 抗マラリア活性で知られています。
キノリン: 化学と医学でさまざまな用途を持つ親化合物です。
8-ヒドロキシキノリン: キレート剤として使用され、さまざまな感染症の治療に使用されます.
これらの化合物はそれぞれ、独自の特性と用途を持っており、8-クロロ-3-イソプロピル-2-メチルキノリン-4-オールは、キノリンファミリーにとって貴重な追加となります。
特性
分子式 |
C13H14ClNO |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
8-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-7(2)11-8(3)15-12-9(13(11)16)5-4-6-10(12)14/h4-7H,1-3H3,(H,15,16) |
InChIキー |
GRDXWNNKHXLSPM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



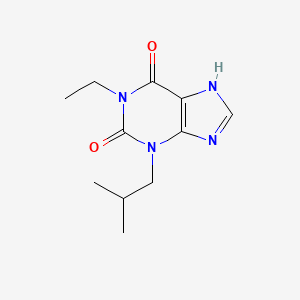

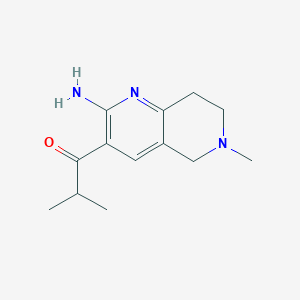


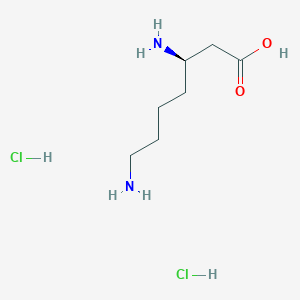
![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)
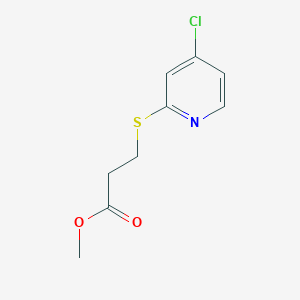

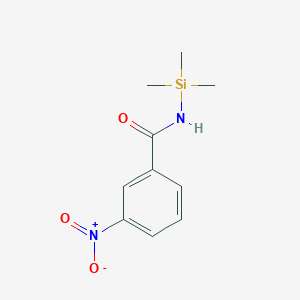

![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)
